
Benzene, 4-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-1-fluoro-2-(4-fluorophenoxy)-
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Overview
Description
Benzene, 4-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-1-fluoro-2-(4-fluorophenoxy)- is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes multiple functional groups such as fluoro, chlorophenyl, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 4-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-1-fluoro-2-(4-fluorophenoxy)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Intermediate: The initial step involves the preparation of the 4-chlorophenyl intermediate through a halogenation reaction.
Etherification: The chlorophenyl intermediate undergoes etherification with 2-methylpropoxy to form the desired ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzene, 4-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-1-fluoro-2-(4-fluorophenoxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives or removal of halogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and sulfuric acid (H₂SO₄) for electrophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.
Scientific Research Applications
Benzene, 4-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-1-fluoro-2-(4-fluorophenoxy)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 4-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-1-fluoro-2-(4-fluorophenoxy)- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-chloro-4-phenoxy-: Similar structure but lacks the fluoro and methylpropoxy groups.
Fluconazole: Contains fluoro and phenoxy groups but has a different core structure and additional triazole rings.
Uniqueness
Benzene, 4-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-1-fluoro-2-(4-fluorophenoxy)- is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in research and industry.
Properties
CAS No. |
83492-92-6 |
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Molecular Formula |
C23H21ClF2O2 |
Molecular Weight |
402.9 g/mol |
IUPAC Name |
4-[[2-(4-chlorophenyl)-2-methylpropoxy]methyl]-1-fluoro-2-(4-fluorophenoxy)benzene |
InChI |
InChI=1S/C23H21ClF2O2/c1-23(2,17-4-6-18(24)7-5-17)15-27-14-16-3-12-21(26)22(13-16)28-20-10-8-19(25)9-11-20/h3-13H,14-15H2,1-2H3 |
InChI Key |
UYBABCHUTVYAQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COCC1=CC(=C(C=C1)F)OC2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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